N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide
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Overview
Description
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a key structural motif in many biologically active molecules, including nucleotides and nucleosides. The compound’s unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine. These precursors undergo cyclization and condensation reactions to form the purine nucleus.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction. This can be achieved by reacting the purine derivative with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Formylation: The final step involves the formylation of the ethylated purine derivative. This can be done using formic acid or a formylating reagent such as formic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with nucleic acids makes it useful in studying DNA and RNA interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines. It may be investigated for its antiviral, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that contains a purine ring system.
Uniqueness
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike naturally occurring purines, this compound has an ethyl group and a formamide moiety, which may enhance its stability and alter its interaction with biological targets.
Properties
CAS No. |
138307-66-1 |
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Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-ethyl-N-[2-(6-oxo-1H-purin-9-yl)ethyl]formamide |
InChI |
InChI=1S/C10H13N5O2/c1-2-14(7-16)3-4-15-6-13-8-9(15)11-5-12-10(8)17/h5-7H,2-4H2,1H3,(H,11,12,17) |
InChI Key |
WQAIVVLOERLXMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C=NC2=C1N=CNC2=O)C=O |
Origin of Product |
United States |
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